7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine
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Overview
Description
7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is characterized by its unique structure, which includes an azetidine ring fused to a triazolo-pyrimidine core. The presence of nitrogen atoms within the ring system contributes to its potential biological activity and versatility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine can be achieved through several methods. One notable approach involves the use of enaminonitriles and benzohydrazides under microwave irradiation. This catalyst-free, additive-free, and eco-friendly method results in the formation of the target compound through a tandem reaction mechanism. The reaction typically occurs in dry toluene at 140°C, yielding the desired product in good-to-excellent yields .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the scalability of the microwave-mediated synthesis method suggests its potential for industrial application. The method’s broad substrate scope and functional group tolerance make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under mild to moderate conditions, ensuring high yields and selectivity.
Major Products Formed
Scientific Research Applications
7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine has a wide range of scientific research applications:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex heterocyclic systems.
Industry: Its unique structure and reactivity make it suitable for use in various industrial applications, including the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, as an inverse agonist for RORγt, the compound binds to the receptor and stabilizes its inactive form, thereby inhibiting its activity. Similarly, as an inhibitor of PHD-1, JAK1, and JAK2, the compound interferes with the signaling pathways mediated by these enzymes, leading to the modulation of various biological processes .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: These compounds share a similar triazolo-pyrimidine core but differ in the substituents attached to the ring system.
Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused to a pyrimidine core, exhibiting different biological activities and reactivity.
Triazolo[4,3-a]pyrazines: These derivatives are known for their dual inhibitory activities toward c-Met and VEGFR-2 kinases.
Uniqueness
7-(Azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine stands out due to its unique azetidine ring, which imparts distinct chemical and biological properties. This structural feature enhances its potential as a versatile compound in various scientific and industrial applications.
Properties
IUPAC Name |
7-(azetidin-1-yl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c1-7-5-8(13-3-2-4-13)14-9(12-7)10-6-11-14/h5-6H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMHSJKNGVPNCBH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC=NN2C(=C1)N3CCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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